molecular formula C10H8Cl2N2O B2696894 (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile CAS No. 338959-93-6

(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile

Cat. No.: B2696894
CAS No.: 338959-93-6
M. Wt: 243.09
InChI Key: SIPLJZFYZXUOMT-LHHJGKSTSA-N
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Description

(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile is an organic compound characterized by the presence of a nitrile group and a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile typically involves the reaction of 2,4-dichlorobenzyl alcohol with a nitrile compound under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the formation of an intermediate, which then undergoes further reactions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The dichlorophenyl moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its dichlorophenyl moiety and nitrile group contribute to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

(3E)-3-[(2,4-dichlorophenyl)methoxyimino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c11-9-3-2-8(10(12)6-9)7-15-14-5-1-4-13/h2-3,5-6H,1,7H2/b14-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPLJZFYZXUOMT-LHHJGKSTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CON=CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CO/N=C/CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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